METHYL 3-ETHYL-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE
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Overview
Description
Methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-ETHYL-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves a multi-step process. One common route includes the following steps:
Formation of the pyrazole core: This can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.
Introduction of the sulfonyl group: This step often involves the reaction of the pyrazole intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the 2-methoxybenzyl group: This can be done via a nucleophilic substitution reaction using 2-methoxybenzyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its unique structure may offer therapeutic potential, particularly in the development of new drugs for treating diseases such as cancer, inflammation, and infections.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of METHYL 3-ETHYL-5-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-ethyl-5-{[(2-chlorobenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
- Methyl 3-ethyl-5-{[(2-fluorobenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
- Methyl 3-ethyl-5-{[(2-nitrobenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is unique due to the presence of the 2-methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 5-ethyl-3-[(2-methoxyphenyl)methylsulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-4-11-13(15(19)23-3)14(18-17-11)24(20,21)16-9-10-7-5-6-8-12(10)22-2/h5-8,16H,4,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBHROKKEWARRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC=CC=C2OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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